molecular formula C9H12ClNO B11759777 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride CAS No. 93747-89-8

3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride

Cat. No.: B11759777
CAS No.: 93747-89-8
M. Wt: 185.65 g/mol
InChI Key: UGKNMTMPSNKFMK-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, characterized by the presence of an amino group and a hydroxyl group on the indene ring

Preparation Methods

The synthesis of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride typically involves several steps:

    Synthetic Routes: The compound can be synthesized through the reduction of 3-nitro-2,3-dihydro-1H-inden-4-ol, followed by the conversion of the resulting amine to its hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Reaction Conditions: The reduction reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The conversion to the hydrochloride salt involves the addition of hydrochloric acid to the amine, resulting in the formation of the desired product.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-amino-2,3-dihydro-1H-inden-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of 3-amino-2,3-dihydro-1H-inden-4-ol, which can be converted to its hydrochloride salt.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions include 3-amino-2,3-dihydro-1H-inden-4-one, substituted derivatives, and the corresponding hydrochloride salts.

Scientific Research Applications

3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various indene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its ability to influence these pathways makes it a potential candidate for drug development.

Comparison with Similar Compounds

3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride and 3-aminoindan-4-ol share structural similarities with this compound.

    Uniqueness: The presence of both amino and hydroxyl groups on the indene ring distinguishes this compound from its analogs

Properties

CAS No.

93747-89-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-7-5-4-6-2-1-3-8(11)9(6)7;/h1-3,7,11H,4-5,10H2;1H

InChI Key

UGKNMTMPSNKFMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)O.Cl

Origin of Product

United States

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